An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-6-methylisonicotinonitrile
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-6-methylisonicotinonitrile
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 2-chloro-6-methylisonicotinonitrile, a key heterocyclic building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical methodologies required to unequivocally confirm its molecular structure. By integrating foundational chemical principles with advanced spectroscopic interpretation, this guide establishes a self-validating system for analysis, ensuring both scientific rigor and practical applicability. We will delve into the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D NMR techniques. Each section will not only present the expected data but also explain the underlying causality for the experimental outcomes, providing a robust model for the characterization of this and structurally related compounds.
Introduction: The Chemical Identity of 2-Chloro-6-methylisonicotinonitrile
2-Chloro-6-methylisonicotinonitrile is a substituted pyridine derivative characterized by a chlorine atom at the 2-position, a methyl group at the 6-position, and a nitrile group at the 4-position (the "iso" position). Its chemical formula is C₇H₅ClN₂ with a molecular weight of 152.58 g/mol .[1][2][3] The strategic placement of these functional groups on the pyridine ring results in a molecule with distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex chemical entities.
The unequivocal confirmation of its structure is paramount before its use in any synthetic protocol. This guide provides the methodological approach to achieve this confirmation with a high degree of confidence.
Foundational Analysis: Molecular Mass and Formula Confirmation
The initial step in any structure elucidation workflow is the confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the analyte in a suitable solvent such as acetonitrile or methanol.
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
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Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300).
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Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental compositions.
Expected Data and Interpretation
The HRMS data will provide the exact mass of the protonated molecule. For C₇H₅ClN₂, the expected monoisotopic mass of the neutral molecule is 152.0141. The protonated molecule [C₇H₆ClN₂]⁺ should therefore have an m/z of 153.0219. A crucial confirmatory feature is the isotopic pattern arising from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This will result in two prominent peaks in the mass spectrum for the molecular ion cluster: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2+H]⁺).
| Ion | Calculated m/z | Expected Relative Abundance |
| [C₇H₆³⁵ClN₂]⁺ | 153.0219 | 100% |
| [C₇H₆³⁷ClN₂]⁺ | 155.0190 | ~32% |
The observation of this characteristic 3:1 isotopic pattern is strong evidence for the presence of a single chlorine atom in the molecule.[4]
Functional Group Identification: Infrared Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: The spectrum can be acquired using a KBr pellet, as a thin film, or with an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a standard FT-IR spectrometer.
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Data Acquisition: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.
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Data Analysis: Correlate the observed absorption bands with known vibrational frequencies for specific functional groups.
Expected Data and Interpretation
The FT-IR spectrum of 2-chloro-6-methylisonicotinonitrile is expected to show several characteristic absorption bands. A comparative analysis with structurally similar compounds, such as 2-chloro-6-methylbenzonitrile, can aid in the assignment of these bands.[5][6]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Nitrile (C≡N) | Stretch | 2220 - 2240 | The strong, sharp absorption in this region is highly characteristic of a nitrile group.[5] |
| Aromatic Ring (Pyridine) | C=C and C=N Stretch | 1400 - 1600 | Multiple bands are expected due to the various stretching vibrations within the pyridine ring. |
| Aromatic C-H | Stretch | 3000 - 3100 | These absorptions are typically of weak to medium intensity and appear at wavenumbers higher than 3000 cm⁻¹. |
| Alkyl (CH₃) | C-H Stretch | 2850 - 2960 | Symmetric and asymmetric stretching vibrations of the methyl group will appear in this region. |
| C-Cl | Stretch | 600 - 800 | The C-Cl stretching vibration is expected in the fingerprint region and can be difficult to assign definitively without comparative data. |
The presence of a strong band around 2230 cm⁻¹ is a key indicator of the nitrile functionality. The combination of aromatic and aliphatic C-H stretching bands further supports the proposed structure.
The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, allowing for the definitive placement of substituents on the pyridine ring. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Experiments:
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¹H NMR
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¹³C NMR (with proton decoupling)
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DEPT-135 (to differentiate CH, CH₂, and CH₃ carbons)
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2D COSY (¹H-¹H Correlation Spectroscopy)
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2D HSQC (Heteronuclear Single Quantum Coherence)
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2D HMBC (Heteronuclear Multiple Bond Correlation)
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¹H NMR: Proton Environment and Connectivity
Expected Chemical Shifts and Multiplicities:
The pyridine ring of 2-chloro-6-methylisonicotinonitrile has two aromatic protons. Due to the substitution pattern, these protons are not equivalent and will appear as distinct signals.
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Aromatic Protons (H-3 and H-5): These protons are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.5 ppm). They will likely appear as two singlets or two very finely split doublets, depending on the magnitude of the long-range coupling between them (⁴JHH), which is often small in pyridine rings.[7]
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Methyl Protons (CH₃): The methyl group at the 6-position is attached to an sp²-hybridized carbon of the pyridine ring. This will result in a singlet in the upfield region of the spectrum (typically δ 2.3-2.7 ppm).
Rationale for Chemical Shifts: The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift. The methyl group is in a more shielded environment and will therefore appear at a lower chemical shift.
¹³C NMR and DEPT: The Carbon Skeleton
Expected Chemical Shifts:
-
Quaternary Carbons (C-2, C-4, C-6): These carbons, which are not directly attached to any protons, will appear as signals in the ¹³C NMR spectrum but will be absent in the DEPT-135 spectrum.
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C-2 and C-6: These carbons are bonded to electronegative atoms (Cl and N, respectively) and are expected to be significantly deshielded (δ 150-165 ppm).
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C-4: The carbon bearing the nitrile group will also be deshielded, but likely to a lesser extent than C-2 and C-6.
-
-
Nitrile Carbon (C≡N): The carbon of the nitrile group typically resonates in the range of δ 115-125 ppm.
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Methine Carbons (C-3 and C-5): These carbons are part of the aromatic ring and are each bonded to one proton. They will appear as positive signals in the DEPT-135 spectrum.
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Methyl Carbon (CH₃): This carbon will appear as a positive signal in the DEPT-135 spectrum in the upfield region (typically δ 20-30 ppm).
| Carbon | Expected ¹³C Shift (ppm) | DEPT-135 |
| C-2 | 150-160 | Absent |
| C-3 | 120-130 | Positive |
| C-4 | 135-145 | Absent |
| C-5 | 120-130 | Positive |
| C-6 | 160-170 | Absent |
| C≡N | 115-125 | Absent |
| CH₃ | 20-30 | Positive |
2D NMR: Assembling the Pieces
2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.
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COSY (¹H-¹H Correlation): This experiment would show any through-bond coupling between protons. In this case, a very weak cross-peak might be observed between the two aromatic protons if there is a resolvable ⁴J coupling. The absence of other correlations confirms the isolated nature of the proton spin systems.
-
HSQC (¹H-¹³C One-Bond Correlation): This experiment correlates each proton with the carbon to which it is directly attached. It will show cross-peaks between:
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The aromatic protons and their corresponding aromatic carbons (H-3 with C-3, H-5 with C-5).
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The methyl protons and the methyl carbon.
-
-
HMBC (¹H-¹³C Multiple-Bond Correlation): This is arguably the most powerful experiment for determining the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
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The methyl protons (at C-6) will show correlations to C-6 and C-5.
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The aromatic proton at H-3 will show correlations to C-2, C-4, and C-5.
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The aromatic proton at H-5 will show correlations to C-3, C-4, and C-6.
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These HMBC correlations provide the definitive evidence for the substitution pattern on the pyridine ring. For instance, the correlation between the methyl protons and C-5 and C-6 firmly places the methyl group at the 6-position.
Visualization of the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Caption: Workflow for the structure elucidation of 2-chloro-6-methylisonicotinonitrile.
Conclusion
The structural elucidation of 2-chloro-6-methylisonicotinonitrile is a systematic process that relies on the convergent application of multiple analytical techniques. By following the protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity and purity of this important chemical intermediate. The combination of mass spectrometry to establish the molecular formula, infrared spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR experiments to map the precise atomic connectivity provides a self-validating and scientifically rigorous approach to structural confirmation.
References
- Vertex AI Search. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 - Methylamine Supplier.
- BLD Pharm. 25462-98-0|2-Chloro-6-methylisonicotinonitrile|BLD Pharm.
- Ambeed. 25462-98-0 | 2-Chloro-6-methylisonicotinonitrile | Chlorides.
- Benchchem. A Comparative Guide to the FT-IR Spectroscopy of 2-Chloro-6-methyl-5-phenylnicotinonitrile.
- Benchchem. Technical Support Center: Characterization of Substituted Pyridines.
- Sigma-Aldrich. 2-Chloro-6-methylisonicotinonitrile | 25462-98-0.
- Doc Brown's Advanced Organic Chemistry Revision Notes. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane.
- ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile.
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- 2. 2-Chloro-6-Methylnicotinonitrile | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]
- 3. 25462-98-0 | 2-Chloro-6-methylisonicotinonitrile | Chlorides | Ambeed.com [ambeed.com]
- 4. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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